

Lyso-GM3 structure and composition

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Compound of Interest

Compound Name: Lyso-Monosialoganglioside GM3

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An In-depth Technical Guide to the Structure and Composition of Lyso-GM3

Introduction

Lyso-ganglioside GM3 (Lyso-GM3), also known as sialyllactosylsphingosine, is a glycosphingolipid that plays a significant role in cellular signaling and is implicated in various pathological conditions. It is the deacylated derivative of the ganglioside GM3, one of the simplest and most common gangliosides found in vertebrate cell membranes.[1][2][3] Understanding the precise structure and composition of Lyso-GM3 is critical for research into its biological functions, its role in disease, and its potential as a therapeutic target or biomarker. This guide provides a detailed overview of the core structure, chemical properties, and analytical methodologies related to Lyso-GM3.

Core Structure and Composition

To comprehend the structure of Lyso-GM3, it is essential first to understand its precursor, GM3.

- 2.1 Ganglioside GM3 Structure Ganglioside GM3 is an amphipathic molecule consisting of two main parts: a hydrophobic ceramide anchor and a hydrophilic oligosaccharide chain.[4]
- Ceramide Backbone: This portion is embedded in the lipid bilayer of the cell membrane and is composed of a sphingoid base (most commonly sphingosine) linked to a fatty acid via an amide bond.[1] The length and saturation of the fatty acid chain can vary, leading to different GM3 species.[1][5]



- Oligosaccharide Chain: This hydrophilic head group is exposed to the extracellular environment. In GM3, it consists of three sugar molecules: a sialic acid (specifically Nacetylneuraminic acid, Neu5Ac) linked to a lactose unit (galactose-glucose).[2][4] The condensed structure can be represented as Neu5Ac-Gal-Glc-Ceramide.[2]
- 2.2 Lyso-GM3 Structure Lyso-GM3 is formed from GM3 through the removal of the fatty acid chain from the ceramide backbone.[3] This deacylation process is catalyzed by the lysosomal enzyme acid ceramidase.[6][7] The resulting structure lacks the acyl group, fundamentally altering its physicochemical properties and biological activity.

The core components of Lyso-GM3 are:

- Sphingoid Base: A long-chain amino alcohol, typically (2S,3R,E)-2-amino-3-hydroxyoctadec-4-en-1-yl (sphingosine).[8]
- Oligosaccharide Chain: The same trisaccharide chain as in GM3: O-(N-acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside.[3]

The absence of the fatty acid makes Lyso-GM3 more hydrophilic than GM3.

Data Presentation: Chemical and Physical Properties

The quantitative properties of Lyso-GM3 are summarized in the tables below for clear reference.

Table 1: Core Chemical Properties of Lyso-GM3

Property	Value	Reference(s)
Chemical Formula	C41H74N2O20	[3][8]
Molecular Weight	915.04 g/mol	[8][9]
Exact Mass	914.4835 u	[8]
CAS Number	94458-63-6	[3][8]



| Synonyms | Lyso-Monosialoganglioside GM3, Lysoganglioside GM3 |[3][8] |

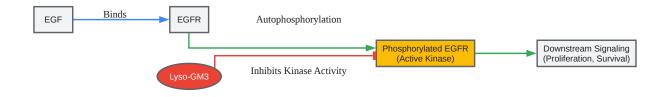
Table 2: Structural Comparison of GM3 and Lyso-GM3

Component	Ganglioside GM3	Lyso-GM3
Sphingoid Base	Present (e.g., Sphingosine)	Present (e.g., Sphingosine)
Fatty Acid Chain	Present (variable length)	Absent

| Oligosaccharide Chain | Present (Neu5Ac-Gal-Glc) | Present (Neu5Ac-Gal-Glc) |

Biological Significance and Signaling Pathways

GM3 is a known modulator of cell signaling, often acting as an inhibitor of cell growth and the function of growth factor receptors.[2][6] Lyso-GM3 retains some of this inhibitory activity. Notably, Lyso-GM3 has been shown to inhibit the epidermal growth factor (EGF)-induced kinase activity of the EGF receptor (EGFR) in A431 epithelial cancer cells.[3][8][9] This suggests a role in regulating cell proliferation and survival pathways.



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Caption: Lyso-GM3 inhibition of the EGFR signaling pathway.

Experimental Protocols

The analysis and quantification of Lyso-GM3, particularly in biological matrices, are predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

5.1 General Methodology: Quantification of Lyso-sphingolipids by LC-MS/MS

Foundational & Exploratory





This protocol is a generalized workflow based on methods developed for the analysis of lyso-glycosphingolipids like Lyso-Gb3, which are structurally related to Lyso-GM3.[10][11][12][13]

5.1.1 Sample Preparation: Solid-Phase Extraction (SPE)

- Objective: To extract and concentrate Lyso-GM3 from a complex biological matrix (e.g., plasma, dried blood spots) and remove interfering substances.
- Materials: Mixed-mode strong cation exchange (MCX) SPE cartridges, internal standard (e.g., a stable isotope-labeled version of the analyte), methanol, chloroform, formic acid, ammonium formate.

Procedure:

- Spike the biological sample (e.g., 100 μL of plasma) with an appropriate internal standard.
- Condition the MCX SPE cartridge with methanol followed by water.
- Load the sample onto the cartridge.
- Wash the cartridge with an acidic aqueous solution (e.g., 2% formic acid in water) to remove neutral and acidic compounds.
- Wash the cartridge with a non-polar solvent like methanol to remove lipids.
- Elute the target analyte (Lyso-GM3) using a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[10][11]

5.1.2 Liquid Chromatography (LC) Separation

- Objective: To chromatographically separate Lyso-GM3 from other components in the extract before detection.
- Typical Column: A C4 or C8 reversed-phase column is often suitable for separating sphingolipids.



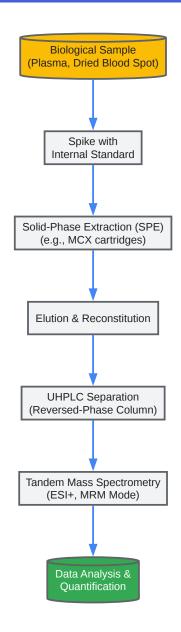
· Mobile Phases:

- Mobile Phase A: Water with an additive like ammonium formate (e.g., 2 mM) and formic acid (e.g., 0.2%) to improve ionization.[11][14]
- Mobile Phase B: Methanol with similar additives.[11][14]
- Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analytes based on their hydrophobicity.

5.1.3 Tandem Mass Spectrometry (MS/MS) Detection

- Objective: To specifically detect and quantify Lyso-GM3 with high sensitivity and selectivity.
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion (the molecular ion of Lyso-GM3) is selected and fragmented, and a specific product ion is monitored.[11]
 - Precursor Ion (Q1): For Lyso-GM3 (C41H74N2O20), the protonated molecule [M+H]+ at m/z 915.5 would be selected.
 - Product Ion (Q3): Characteristic fragment ions resulting from the cleavage of glycosidic bonds or the sphingosine backbone would be monitored for quantification and confirmation. While specific transitions for Lyso-GM3 are not detailed in the provided results, analogous lyso-sphingolipids like Lyso-Gb3 (m/z 786.8) show characteristic fragments (e.g., m/z 268.3) corresponding to parts of the structure.[11][14]





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Caption: General workflow for Lyso-GM3 quantification by LC-MS/MS.

Conclusion

Lyso-GM3 is a structurally distinct derivative of ganglioside GM3, characterized by the absence of the N-acyl chain. This deacylated form possesses unique chemical properties and biological activities, including the modulation of critical cell signaling pathways like the EGFR cascade. Its analysis requires sensitive and specific techniques, with LC-MS/MS being the gold standard. A thorough understanding of Lyso-GM3's structure, composition, and function is vital for researchers in glycobiology, oncology, and the development of novel diagnostics and therapeutics for associated diseases.



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